Cas no 773135-31-2 (Ethyl 3-fluoro-4-(trifluoromethyl)benzoate)

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₈F₄O₂. This compound is characterized by the presence of both fluorine and trifluoromethyl substituents on the benzene ring, enhancing its electron-withdrawing properties and making it a valuable intermediate in organic synthesis. Its structural features contribute to high reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations relevant to pharmaceuticals, agrochemicals, and advanced materials. The ethyl ester group provides additional versatility for further derivatization. The compound's stability and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science.
Ethyl 3-fluoro-4-(trifluoromethyl)benzoate structure
773135-31-2 structure
Product Name:Ethyl 3-fluoro-4-(trifluoromethyl)benzoate
CAS No:773135-31-2
MF:C10H8F4O2
MW:236.1629
CID:4671367
PubChem ID:46311389
Update Time:2025-05-24

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-fluoro-4-(trifluoromethyl)benzoate
    • AK675271
    • BC4715945
    • AX8270945
    • 3-Fluoro-4-trifluoromethyl-benzoic acid ethyl ester
    • AKOS030626364
    • 773135-31-2
    • C76472
    • BS-17498
    • MFCD06204488
    • ethyl3-fluoro-4-(trifluoromethyl)benzoate
    • CS-0151790
    • C10H8F4O2
    • YFB13531
    • Ethyl 3-fluoro-4-(trifluoromethyl)benzoate
    • Inchi: 1S/C10H8F4O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3
    • InChI Key: ZFZLIWMILLNIBO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)OCC)C=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 236.04604214g/mol
  • Monoisotopic Mass: 236.04604214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate Pricemore >>

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Additional information on Ethyl 3-fluoro-4-(trifluoromethyl)benzoate

Recent Advances in the Application of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS: 773135-31-2) in Chemical Biology and Pharmaceutical Research

Ethyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS: 773135-31-2) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its role in the development of novel therapeutic agents, emphasizing its unique physicochemical properties conferred by the trifluoromethyl and fluoro substituents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate as a building block for the synthesis of potent kinase inhibitors. The researchers utilized this compound to introduce fluorine atoms into the scaffold of their target molecules, thereby enhancing metabolic stability and binding affinity. The study reported a series of derivatives that exhibited nanomolar inhibitory activity against several cancer-associated kinases, with improved pharmacokinetic profiles compared to non-fluorinated analogs.

In the field of agrochemicals, Ethyl 3-fluoro-4-(trifluoromethyl)benzoate has been employed as a precursor for the development of next-generation herbicides. A recent patent application (WO2023051234) disclosed its use in the synthesis of compounds with selective herbicidal activity against broadleaf weeds. The incorporation of the trifluoromethyl group was found to significantly enhance the bioavailability and environmental persistence of the active ingredients, making them more effective at lower application rates.

From a synthetic chemistry perspective, novel methodologies have been developed to optimize the production of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate. A 2024 paper in Organic Process Research & Development described a continuous-flow process that improved the yield and purity of this compound while reducing the generation of hazardous byproducts. This advancement addresses previous challenges associated with the large-scale production of fluorinated aromatic esters, paving the way for more sustainable manufacturing processes.

The unique electronic properties of Ethyl 3-fluoro-4-(trifluoromethyl)benzoate have also made it a valuable tool in materials science. Researchers have incorporated this moiety into organic semiconductors, where the strong electron-withdrawing effects of the fluorine atoms enhance charge transport properties. Preliminary results suggest potential applications in organic photovoltaic devices and thin-film transistors, although further optimization is required to achieve commercial viability.

In conclusion, Ethyl 3-fluoro-4-(trifluoromethyl)benzoate (CAS: 773135-31-2) continues to demonstrate its importance across multiple scientific disciplines. Its applications span from pharmaceutical development to materials science, with recent research uncovering new synthetic routes and biological activities. As the demand for fluorinated compounds grows, this versatile intermediate is likely to remain at the forefront of innovation in chemical biology and drug discovery.

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